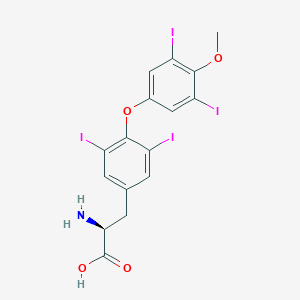

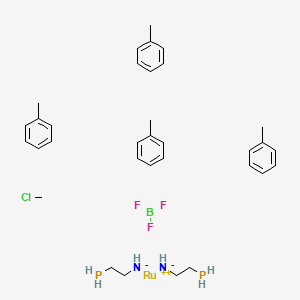

Chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Clorometano; 2-fosfaniletilazanuro; rutenio(2+); tolueno; trifluoroborano es un compuesto complejo que combina varias entidades químicas distintas

Métodos De Preparación

La síntesis de clorometano; 2-fosfaniletilazanuro; rutenio(2+); tolueno; trifluoroborano implica múltiples pasos, cada uno de los cuales requiere condiciones de reacción y reactivos específicos. Un método común implica la reacción de clorometano con 2-fosfaniletilazanuro en presencia de un catalizador de rutenio(2+). Esta reacción generalmente ocurre en un solvente como el tolueno, con trifluoroborano actuando como un agente estabilizador. Las condiciones de reacción a menudo incluyen temperaturas elevadas y atmósferas controladas para garantizar que el producto deseado se obtenga con alta pureza y rendimiento .

Análisis De Reacciones Químicas

Clorometano; 2-fosfaniletilazanuro; rutenio(2+); tolueno; trifluoroborano se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir complejos de rutenio de mayor estado de oxidación, mientras que las reacciones de reducción podrían producir especies de menor estado de oxidación .

Aplicaciones Científicas De Investigación

Este compuesto tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como catalizador en diversas reacciones orgánicas, incluidos los procesos de hidrogenación y oxidación. En biología y medicina, los complejos de rutenio se estudian por sus posibles propiedades anticancerígenas, y algunos compuestos muestran resultados prometedores en la terapia fotodinámica y como agentes de unión al ADN . Industrialmente, este compuesto se puede utilizar en la producción de productos químicos finos y farmacéuticos debido a sus propiedades catalíticas .

Mecanismo De Acción

El mecanismo de acción de clorometano; 2-fosfaniletilazanuro; rutenio(2+); tolueno; trifluoroborano implica su interacción con objetivos moleculares a través de su centro de rutenio. El ion rutenio(2+) puede coordinarse con varios ligandos, facilitando los procesos de transferencia de electrones que son cruciales en las reacciones catalíticas. En los sistemas biológicos, los complejos de rutenio pueden intercalarse con el ADN, lo que lleva a la generación de especies reactivas de oxígeno que inducen la muerte celular en las células cancerosas .

Comparación Con Compuestos Similares

En comparación con otros complejos de rutenio, clorometano; 2-fosfaniletilazanuro; rutenio(2+); tolueno; trifluoroborano es único debido a su combinación específica de ligandos y agentes estabilizadores. Compuestos similares incluyen otros catalizadores y complejos basados en rutenio, como el clorobis[2-(difenilfosfino)etanamina]rutenio(II) tetrafluoroborato y los complejos de rutenio(II) polipiridina . Estos compuestos comparten algunas propiedades catalíticas pero difieren en sus aplicaciones específicas y perfiles de reactividad.

Propiedades

Fórmula molecular |

C33H49BClF3N2P2Ru |

|---|---|

Peso molecular |

740.0 g/mol |

Nombre IUPAC |

chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane |

InChI |

InChI=1S/4C7H8.2C2H7NP.CH3Cl.BF3.Ru/c4*1-7-5-3-2-4-6-7;2*3-1-2-4;1-2;2-1(3)4;/h4*2-6H,1H3;2*3H,1-2,4H2;1H3;;/q;;;;2*-1;;;+2 |

Clave InChI |

XUNADIVVFBMVES-UHFFFAOYSA-N |

SMILES canónico |

B(F)(F)F.CC1=CC=CC=C1.CC1=CC=CC=C1.CC1=CC=CC=C1.CC1=CC=CC=C1.CCl.C(CP)[NH-].C(CP)[NH-].[Ru+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)

![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)